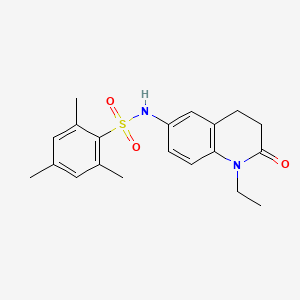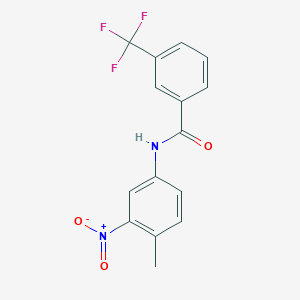
N-(4-甲基-3-硝基苯基)-3-(三氟甲基)苯甲酰胺
描述
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as 4-MNTB, is an organic compound used in scientific research. It is an aromatic nitro compound with a trifluoromethyl substituent. 4-MNTB has been used extensively in many scientific applications, including organic synthesis, chemical biology, and medicinal chemistry.
科学研究应用
合成和表征
N-(4-甲基-3-硝基苯基)-3-(三氟甲基)苯甲酰胺及其衍生物已被广泛研究其合成方法和表征。Buzarevski等人(2014年)报道了相关化合物N-{[(4-硝基苯基)氨基]甲基}苯甲酰胺的合成,使用水介质,并通过各种光谱技术进行表征(Buzarevski, Mikhova, & Popovski, 2014)。另一项由Lee和Kim(2002年)进行的研究涉及含有三氟甲基基团的聚芳醚酰胺的合成,展示了这类化合物在聚合物形成中的多功能性,对材料科学产生了重大影响(Lee & Kim, 2002)。
分子和结构分析
苯甲酰胺衍生物的结构和分子分析一直是一个感兴趣的课题,因为它们具有潜在的应用价值。Saeed、Hussain和Flörke(2008年)提供了一个相关化合物2-硝基-N-(4-硝基苯基)苯甲酰胺的晶体结构的见解,揭示了详细的分子相互作用和结构稳定性(Saeed, Hussain, & Flörke, 2008)。
生物医学应用
尽管在生物医学领域没有直接提到N-(4-甲基-3-硝基苯基)-3-(三氟甲基)苯甲酰胺,但相关化合物显示出显著的潜力。Thakal、Singh和Singh(2020年)评估了N-(烷基/芳基)-2-氯-4-硝基-5-[(4-硝基苯基)磺酰胺]苯甲酰胺衍生物的抗糖尿病和抗微生物特性,突出了苯甲酰胺衍生物在药物领域的相关性(Thakal, Singh, & Singh, 2020)。Khatiwora等人(2013年)探索了新型苯甲酰胺的金属配合物,评估了它们的结构特征和抗菌活性,进一步表明了苯甲酰胺衍生物在药物开发中的重要性(Khatiwora et al., 2013)。
传感和检测应用
苯甲酰胺衍生物作为化学传感器的能力被Sun、Wang和Guo(2009年)强调,他们开发了N-硝基苯甲酰胺衍生物用于在水环境中选择性检测氰化物,标志着这些化合物在环境监测中的应用(Sun, Wang, & Guo, 2009)。
属性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
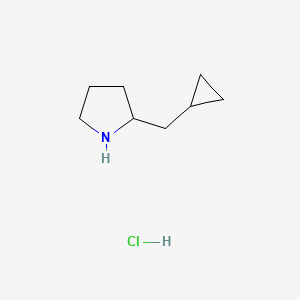
![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
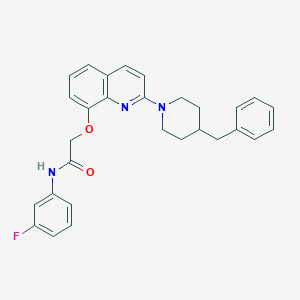
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)
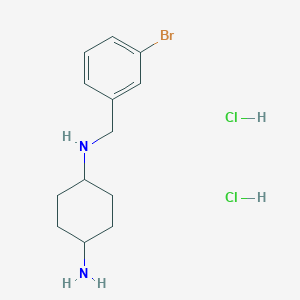
![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)
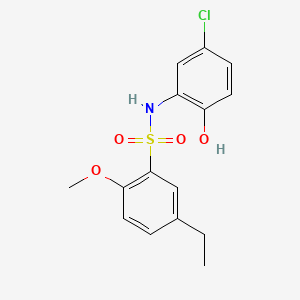
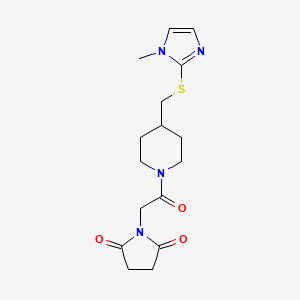
![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)
